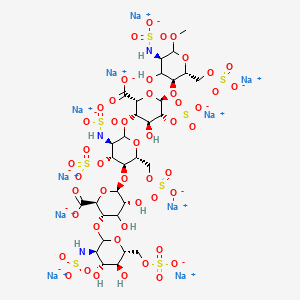
Fondaparinux-13C6 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux-13C6 Sodium is a synthetic anticoagulant agent. It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation process. This compound is a labeled version of Fondaparinux Sodium, where six carbon atoms are replaced with the carbon-13 isotope. This labeling is useful in various research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fondaparinux-13C6 Sodium involves several steps, starting with the synthesis of the pentasaccharide backbone. The process includes the following steps:
Formation of the Pentasaccharide Backbone: This involves the sequential addition of sugar units to form the desired pentasaccharide structure.
Sulfation: The hydroxyl groups on the sugar units are sulfated using sulfur trioxide-pyridine complex.
Introduction of Carbon-13 Isotope: The carbon-13 isotope is introduced at specific positions in the pentasaccharide backbone.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: The synthesis is carried out in large reactors with precise control over reaction conditions.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are used to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Fondaparinux-13C6 Sodium primarily undergoes substitution reactions due to the presence of sulfated hydroxyl groups. These reactions include:
Nucleophilic Substitution: The sulfated hydroxyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfate groups.
Common Reagents and Conditions
Sulfur Trioxide-Pyridine Complex: Used for the sulfation of hydroxyl groups.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include desulfated derivatives and substituted pentasaccharides.
Scientific Research Applications
Fondaparinux-13C6 Sodium has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The carbon-13 labeling allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Mechanistic Studies: The compound is used to study the mechanism of action of factor Xa inhibitors.
Drug Development: It serves as a reference compound in the development of new anticoagulant drugs.
Biological Research: The compound is used in various biological studies to understand the role of factor Xa in coagulation and other biological processes.
Mechanism of Action
Fondaparinux-13C6 Sodium exerts its anticoagulant effect by selectively inhibiting factor Xa. The mechanism involves:
Binding to Antithrombin III: The compound binds to antithrombin III, enhancing its inhibitory effect on factor Xa.
Inhibition of Factor Xa: The inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Pathways Involved: The primary pathway involved is the intrinsic pathway of the coagulation cascade.
Comparison with Similar Compounds
Similar Compounds
Heparin: A naturally occurring anticoagulant that also inhibits factor Xa but has a broader range of targets.
Low Molecular Weight Heparins: These are derived from heparin and have a more selective action on factor Xa compared to heparin.
Direct Oral Anticoagulants: These include compounds like rivaroxaban and apixaban, which directly inhibit factor Xa without the need for antithrombin III.
Uniqueness of Fondaparinux-13C6 Sodium
Selective Inhibition: this compound is highly selective for factor Xa, reducing the risk of off-target effects.
Carbon-13 Labeling: The carbon-13 labeling allows for precise tracking in pharmacokinetic studies, providing valuable data for drug development.
Synthetic Origin: Unlike heparin and low molecular weight heparins, this compound is entirely synthetic, ensuring consistent quality and reducing the risk of contamination.
Properties
Molecular Formula |
C31H43N3Na10O49S8 |
|---|---|
Molecular Weight |
1728.1 g/mol |
IUPAC Name |
decasodium;(2S,3S,5R,6R)-6-[(2R,3R,4R,5R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,5R)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13?,14?,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27?,28?,29?,30-,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-OHQYIAGXSA-D |
Isomeric SMILES |
COC1[C@@H](C([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H](C([C@@H]([C@H](O4)C(=O)[O-])OC5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


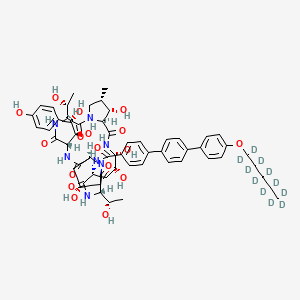
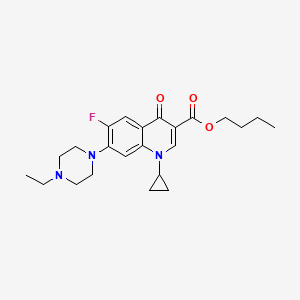
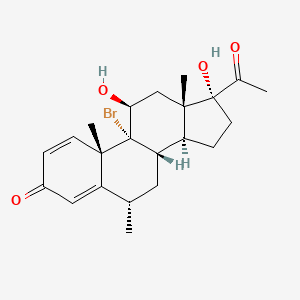
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

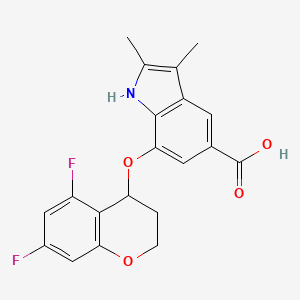
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
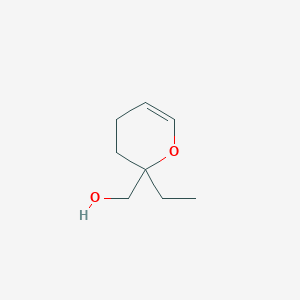
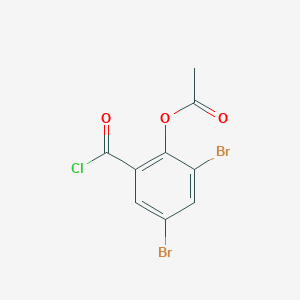
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
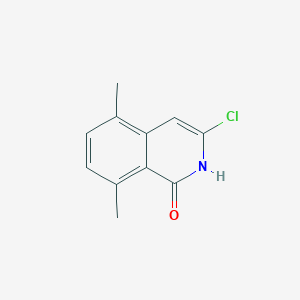

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
